molecular formula C10H10N2O2S B3022408 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol CAS No. 93073-37-1

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3022408
CAS No.: 93073-37-1
M. Wt: 222.27 g/mol
InChI Key: ICAZBRUDKZCQHF-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a methoxybenzyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 4-methoxybenzyl hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to yield the desired oxadiazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.

    Cyclization: Cyclization reactions may require catalysts such as acids or bases, depending on the specific reaction pathway.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.

    Complex Heterocycles: Formed from cyclization reactions involving the oxadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of a benzyl group.

    5-(4-Methylbenzyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a methyl group instead of a methoxy group.

    5-(4-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in additional chemical reactions, such as nucleophilic aromatic substitution, and can also affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAZBRUDKZCQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360664
Record name 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93073-37-1
Record name 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (0.7 g) in water (2 cm3) was added to a stirred solution of (4-methoxyphenyl)acetic acid hydrazide (1.99 g) in ethanol (30 cm3). carbon disulfide (0.7 cm3) was added and the reaction was heated to reflux for 6 hours and then left to cool. The reaction mixture was evaporated to dryness under reduced pressure and the solid residue dissolved in water. The pH was adjusted to 1 with concentrated hydrochloric acid, resulting in formation of a white precipitate. The precipitate was isolated by filtration, washed with water and ether and air dried to give 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2(3H)-thione (1.96 g). M+ =222; 1H NMR: δ 3.80(3H,s); 3.95(2H,s); 6.90(2H,d); 7.20(2H,d); (solid).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol

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